4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-(trifluoromethyl)phenyl]carbonyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring bonded to a pyridine ring, both of which are substituted with trifluoromethyl groups, and a benzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine to form the piperazine-pyridine intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes or pathways essential for cell viability .
Comparison with Similar Compounds
Similar Compounds
Fluopyram: N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
ML267: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.
Uniqueness
N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15ClF6N4O2 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)benzoyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H15ClF6N4O2/c20-14-9-13(19(24,25)26)10-27-15(14)29-4-6-30(7-5-29)17(32)28-16(31)11-2-1-3-12(8-11)18(21,22)23/h1-3,8-10H,4-7H2,(H,28,31,32) |
InChI Key |
XATJGETYRNCQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.